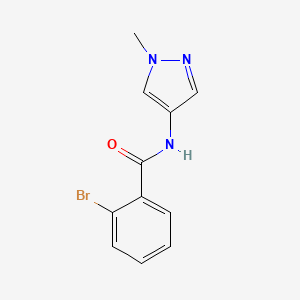
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide works by inhibiting the enzyme that breaks down cocaine in the brain, leading to increased levels of cocaine in the brain. This increased level of cocaine leads to a reduction in drug-seeking behavior. N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has also been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models and has shown promise in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide in lab experiments is that it has been well studied and its mechanism of action is well understood. This makes it a useful tool for studying addiction and other neurological disorders. One limitation of using N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural substances in the brain.
Direcciones Futuras
There are a number of future directions for research on N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide. One area of research is focused on developing more potent and selective inhibitors of the enzyme that breaks down cocaine in the brain. Another area of research is focused on developing new compounds that target other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, there is ongoing research on the potential use of N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide in treating other neurological disorders, including depression and anxiety.
Métodos De Síntesis
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide is synthesized from 2-chlorobenzoyl chloride and 3-hydroxymethylpiperidine in the presence of triethylamine. The resulting compound is then treated with ammonia to yield N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide. The synthesis of N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been well documented and is relatively straightforward.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been studied extensively for its potential use in treating addiction, specifically cocaine addiction. It has been shown to reduce drug-seeking behavior in animal models and has shown promise in clinical trials. N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has also been studied for its potential use in treating other neurological disorders, including depression and anxiety.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-5-1-2-6-12(11)15-13(18)16-7-3-4-10(8-16)9-17/h1-2,5-6,10,17H,3-4,7-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOHCSRCZUJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)



